5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H21BrFN5O2S and its molecular weight is 554.44. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Several studies have synthesized and evaluated the antimicrobial properties of azole derivatives, including triazoles and thiazoles, with different substituents. For instance, compounds containing the triazole and thiazole rings have shown antimicrobial activities against various microorganisms. The design and synthesis of such compounds often involve incorporating furan-2-yl and piperazine units, which are known to influence antimicrobial efficacy (Başoğlu et al., 2013; Demirbaş et al., 2010).
Antiviral and Anti-inflammatory Activities
Research has also been conducted on the antiviral and anti-inflammatory properties of similar compounds. For example, triazolothiadiazole and triazolothiadiazine derivatives have been synthesized and evaluated for their inhibitory activities against specific enzymes and viruses, including HIV, demonstrating the potential of these structures in developing new therapeutic agents (Khan et al., 2014).
Synthesis and Characterization
The synthesis and structural characterization of compounds containing bromophenyl, fluorophenyl, piperazine, and thiazolo[3,2-b]triazole components are of significant interest due to their diverse biological activities. Studies often focus on the development of novel synthetic methodologies, structural elucidation, and the exploration of the structure-activity relationship (SAR) of these compounds (Wujec & Typek, 2023).
Properties
IUPAC Name |
5-[(3-bromophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrFN5O2S/c26-17-4-1-3-16(15-17)21(31-12-10-30(11-13-31)19-8-6-18(27)7-9-19)22-24(33)32-25(35-22)28-23(29-32)20-5-2-14-34-20/h1-9,14-15,21,33H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQWKLSKWWCJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC(=CC=C3)Br)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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